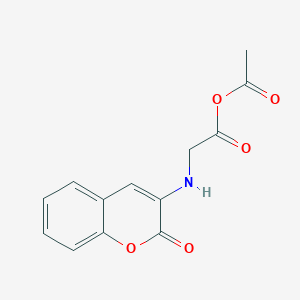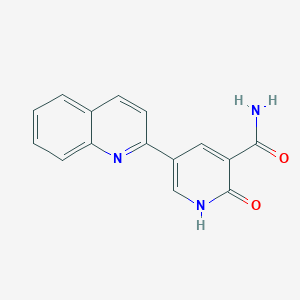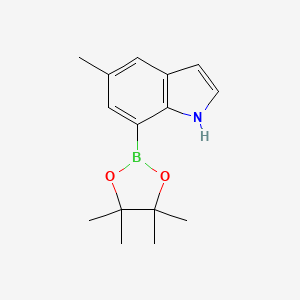![molecular formula C11H11N3O3S B11856269 2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)
2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-8-(pyridin-3-yl)-7,9-dioxa-1-thia-3-azaspiro[45]dec-2-en-4-one is a complex heterocyclic compound that features a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-(pyridin-3-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyridine derivative with a suitable amine, followed by cyclization and spiro formation under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automation of reaction steps, and purification processes such as crystallization or chromatography to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-8-(pyridin-3-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyridine ring or the spiro structure.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the compound.
Aplicaciones Científicas De Investigación
2-amino-8-(pyridin-3-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-amino-8-(pyridin-3-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spiro heterocycles and pyridine derivatives, such as:
- 2-amino-8-(pyridin-4-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one
- 2-amino-8-(pyridin-2-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one
Uniqueness
What sets 2-amino-8-(pyridin-3-yl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one apart is its specific spiro structure and the position of the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H11N3O3S |
|---|---|
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
2-imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C11H11N3O3S/c12-10-14-9(15)11(18-10)5-16-8(17-6-11)7-2-1-3-13-4-7/h1-4,8H,5-6H2,(H2,12,14,15) |
Clave InChI |
UWWGZGFIVKNSPJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2(COC(O1)C3=CN=CC=C3)C(=O)NC(=N)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)



![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)







